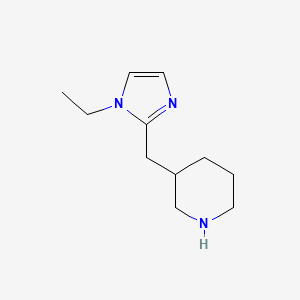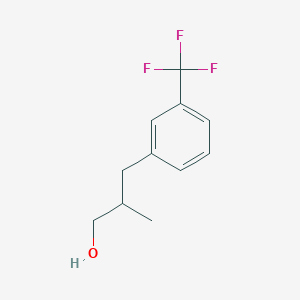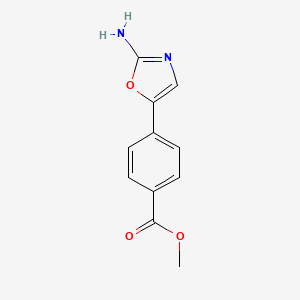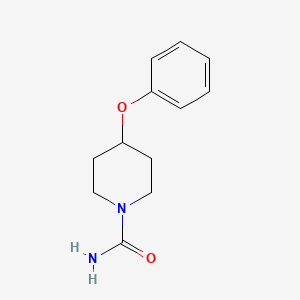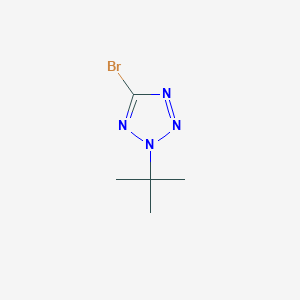
5-Bromo-2-(tert-butyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tert-butyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom The presence of a bromine atom and a tert-butyl group in its structure makes it a unique derivative of tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)-2H-tetrazole typically involves the reaction of tert-butylamine with sodium azide and bromine. The reaction is carried out in a suitable solvent, such as acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:
Formation of tert-butyl azide: tert-butylamine reacts with sodium azide to form tert-butyl azide.
Cyclization and bromination: tert-butyl azide undergoes cyclization in the presence of bromine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cycloaddition Reactions: These reactions often require the presence of catalysts and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Bromo-2-(tert-butyl)-2H-tetrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Tetrazole derivatives are known for their bioactivity and can serve as bioisosteres for carboxylic acids in pharmaceuticals.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as high thermal stability and conductivity.
Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals, which are of interest for catalysis and material synthesis.
Biological Studies: The bioactivity of tetrazole derivatives makes them useful in studying enzyme inhibition and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites and inhibit enzyme activity. The bromine atom and tert-butyl group can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-tetrazole: Similar to 5-Bromo-2-(tert-butyl)-2H-tetrazole but with a methyl group instead of a tert-butyl group.
5-Chloro-2-(tert-butyl)-2H-tetrazole: Contains a chlorine atom instead of a bromine atom.
2-(tert-Butyl)-2H-tetrazole: Lacks the bromine atom, making it a simpler derivative.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tert-butyl group. This combination imparts specific chemical properties, such as increased steric hindrance and potential for selective reactivity. The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C5H9BrN4 |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
5-bromo-2-tert-butyltetrazole |
InChI |
InChI=1S/C5H9BrN4/c1-5(2,3)10-8-4(6)7-9-10/h1-3H3 |
InChI Key |
INALWFYCHBEJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)
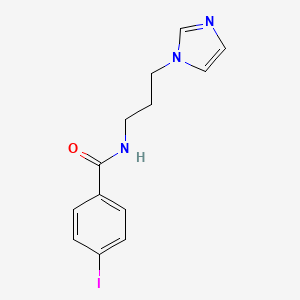
![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)
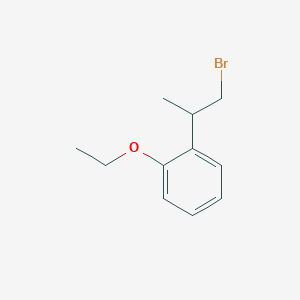
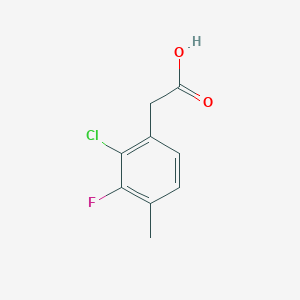
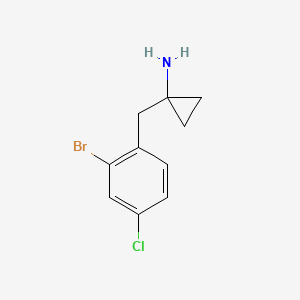
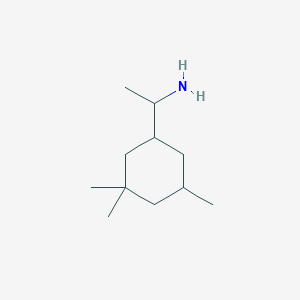
![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)
